N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,3-benzodioxolyl moiety substituted with an acetyl group at position 6 and a thieno[3,2-d]pyrimidin-4-one core linked via a sulfanyl-acetamide bridge. Such hybrids are often designed to optimize pharmacokinetic properties and target engagement, particularly in enzyme inhibition (e.g., kinase or protease targets) .
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-3-5-23-19(26)18-13(4-6-29-18)22-20(23)30-9-17(25)21-14-8-16-15(27-10-28-16)7-12(14)11(2)24/h4,6-8H,3,5,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGLRIHGHZVSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3C(=O)C)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds similar to the thienopyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyrazole have shown promising results against various bacterial strains and fungi, suggesting that the thienopyrimidine component may contribute to antimicrobial efficacy .
Antioxidant Activity
Studies have demonstrated that certain derivatives of benzodioxole possess antioxidant properties. These compounds can mitigate oxidative stress in biological systems, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. For example, thienopyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the benzodioxole moiety may enhance this activity due to its ability to interact with cellular targets.
Case Studies and Experimental Findings
- Study on Antimicrobial Properties : A study evaluating the antimicrobial effects of thieno[2,3-c]pyrazole derivatives found that specific substitutions significantly increased their efficacy against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced biological activity .
- Antioxidant Effects in Fish Models : Another research project assessed the antioxidant capabilities of thieno[2,3-c]pyrazole compounds in Nile fish exposed to toxic substances. The findings revealed that these compounds could reduce erythrocyte malformations caused by oxidative stress, showcasing their potential protective effects in living organisms .
- Anticancer Activity : In vitro studies have shown that certain thienopyrimidine derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Antioxidant | Reduced oxidative stress in fish models | |
| Anticancer | Induced apoptosis in cancer cell lines |
Structural Variants and Their Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed comparison using available data from literature and related derivatives:
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Analysis
Core Heterocycles Target Compound: The thieno[3,2-d]pyrimidinone core ( analog) offers a planar, electron-deficient system suitable for interactions with ATP-binding pockets in kinases. Pyrimidoindole (): The fused indole-pyrimidine system increases steric bulk and may enhance DNA intercalation or topoisomerase inhibition .
Substituent Effects Benzodioxolyl vs. Benzyl/Benzothiazole: The acetylated benzodioxole in the target compound improves membrane permeability compared to the benzyl group in . The benzothiazole in introduces a sulfur atom, which may modulate redox properties or metal chelation . Propyl vs. Methyl/Nitro Groups: The propyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring CNS penetration.
Synthetic Accessibility ’s compound achieved 66% yield via a thiol-acetamide coupling, suggesting similar routes for the target compound. However, the thienopyrimidinone core in the target likely requires more complex cyclization steps, reducing yield scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
